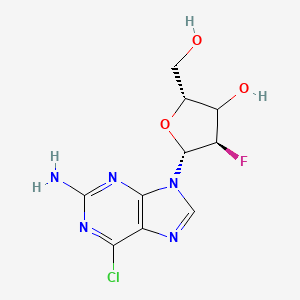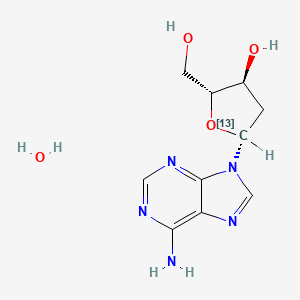
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a purine base with a chlorine atom at the sixth position and an amino group at the second position The sugar moiety is a modified oxolane ring with a fluorine atom at the fourth position and a hydroxymethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized by reacting 2,6-dichloropurine with ammonia to introduce the amino group at the second position.
Fluorination: The fluorine atom is introduced at the fourth position of the oxolane ring through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside analog. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for improved reaction efficiency and yield. Additionally, industrial methods may employ alternative fluorinating agents and catalysts to reduce costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the purine base, potentially reducing the chlorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom on the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-formyloxolan-3-ol.
Reduction: Formation of (2R,4R,5R)-5-(2-amino-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
Substitution: Formation of (2R,4R,5R)-5-(2-amino-6-thiopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its interactions with enzymes involved in nucleic acid metabolism. It serves as a tool to investigate the mechanisms of enzyme inhibition and activation.
Medicine
In medicine, (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is explored for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for the treatment of viral infections and certain types of cancer.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties allow for the design of novel therapeutic agents with improved efficacy and reduced side effects.
作用机制
The mechanism of action of (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, interfering with their activity and preventing the synthesis of new nucleic acids.
相似化合物的比较
Similar Compounds
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom at the fourth position.
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(methyl)oxolan-3-ol: Has a methyl group instead of a hydroxymethyl group at the second position.
(2R,4R,5R)-5-(2-amino-6-bromopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol: Contains a bromine atom instead of a chlorine atom at the sixth position.
Uniqueness
The presence of both the fluorine atom at the fourth position and the chlorine atom at the sixth position of the purine base makes (2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol unique. These substitutions enhance its stability and biological activity, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C10H11ClFN5O3 |
|---|---|
分子量 |
303.68 g/mol |
IUPAC 名称 |
(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4-,6?,9-/m1/s1 |
InChI 键 |
YGCKIKLWIYKESC-DANPQCGCSA-N |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N=C(N=C2Cl)N |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(N=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)



![(1R,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12390970.png)




![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)



